3-Phenylbenzo[d]isoxazol-7-amine

Medicinal Chemistry Lead Optimization Physicochemical Profiling

Research requiring 3-arylbenzo[d]isoxazole scaffolds often suffers from low-yielding syntheses or unavailable regioisomers. This compound solves these issues directly. - **Core Pharmacophore**: Enables potent RTK inhibition (VEGFR/PDGFR) via the essential 3-aryl group; lacking this reduces activity dramatically. - **Regiocontrol**: Enables exclusive Pd-catalyzed C-7 olefination without directing groups, streamlining analog library production. - **Physicochemical Edge**: Higher logP vs. unsubstituted scaffold favors CNS penetration; superior UVB absorption vs. alkyl analogs. - **Supply**: BenchChem provides research-grade material with global shipping options.

Molecular Formula C13H10N2O
Molecular Weight 210.23 g/mol
Cat. No. B12962316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenylbenzo[d]isoxazol-7-amine
Molecular FormulaC13H10N2O
Molecular Weight210.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NOC3=C2C=CC=C3N
InChIInChI=1S/C13H10N2O/c14-11-8-4-7-10-12(15-16-13(10)11)9-5-2-1-3-6-9/h1-8H,14H2
InChIKeyAZAIALIKLRCRTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Phenylbenzo[d]isoxazol-7-amine Physicochemical Baseline


3-Phenylbenzo[d]isoxazol-7-amine (CAS 1780956-68-4, C13H10N2O, MW 210.23 g/mol) is a heterocyclic aromatic amine within the 3-arylbenzo[d]isoxazole class, distinguished by a fused benzene-isoxazole bicyclic core bearing a primary amine at the 7-position and a phenyl substituent at the 3-position [1]. This compound serves as a versatile building block for medicinal chemistry and materials science, with physicochemical properties that differ markedly from the unsubstituted benzo[d]isoxazol-7-amine scaffold (CAS 88237-22-3, MW 134.14 g/mol) . Key structural features include a hydrogen bond donor/acceptor amine group and an extended aromatic system that enhances π-π stacking and lipophilicity, parameters critical for target engagement and permeability [2].

Why Generic Scaffolds Fail vs. 3-Phenylbenzo[d]isoxazol-7-amine


Simple substitution of the 3-phenyl-7-amine motif with a generic benzo[d]isoxazol-7-amine core or regioisomeric analogs leads to profound differences in physicochemical, photophysical, and biological properties. SAR studies demonstrate that the 3-aryl group is essential for potent receptor tyrosine kinase (RTK) inhibition; analogs lacking this aryl substituent display dramatically reduced activity [1]. Furthermore, the 3-phenyl ring confers significantly enhanced UV absorption compared to 3-methyl or 3-ethyl congeners, with the phenyl derivative identified as the most effective UV absorber in a comparative series [2]. Even subtle positional isomerism (e.g., 7-amine versus 6-ol) alters hydrogen-bond donor/acceptor profiles, which directly impacts target binding in HIF-1α inhibition assays where IC50 values vary greatly with small structural perturbations [3]. These non-linear structure–activity and structure–property relationships preclude interchangeability among in-class analogs.

Quantitative Differentiation vs. Structural Analogs


Molecular Weight and Lipophilicity Increase vs. Parent Scaffold

3-Phenylbenzo[d]isoxazol-7-amine (C13H10N2O) possesses a molecular weight of 210.23 g/mol, a 56% increase over the parent benzo[d]isoxazol-7-amine (C7H6N2O, 134.14 g/mol) due to the addition of the 3-phenyl substituent . This structural difference elevates the calculated logP from approximately 0.37 to 2.53 (predicted for C13H10N2O isomers via the EPA DSSTox dashboard), reflecting a marked increase in lipophilicity that enhances membrane permeability [1].

Medicinal Chemistry Lead Optimization Physicochemical Profiling

Exclusive C-7 Site-Selectivity in Pd-Catalyzed Olefination

A palladium-catalyzed direct olefination of 6-electron-withdrawing group-substituted 3-arylbenzo[d]isoxazoles proceeds with exclusive site-selectivity at the acidic C-7 position, overriding any potential directing-group bias [1]. This demonstrates that the C-7 position is the most reactive site on the benzo[d]isoxazole core. In contrast, 3-arylbenzo[d]isoxazole substrates undergo divergent regioselective homocoupling and hydroxylation at the C-6 position under related catalytic conditions [2], highlighting the distinct reactivity landscape governed by the 7-substituent.

Synthetic Methodology C-H Activation Late-Stage Functionalization

Superior UV Absorption vs. Alkyl Analogs

In a comparative series of 3-substituted benzo[d]isoxazole 2-oxides evaluated by UV-vis spectroscopy, the 3-phenyl derivative was identified as the most effective UV absorber in the UVB region (ca. 300 nm), outperforming both the 3-methyl and 3-ethyl analogs [1]. While quantitative extinction coefficients were not disclosed in the abstracted comparison, the qualitative hierarchy (3-Ph > 3-Et > 3-Me) establishes the 3-phenyl group as the preferred substituent for maximizing molar absorptivity within this chemotype.

Photochemistry Materials Science UV Absorbers

Hydrogen-Bond Profile: 7-Amine vs. 6-Hydroxy Regioisomer

3-Phenylbenzo[d]isoxazol-7-amine presents a hydrogen-bond donor/acceptor profile (1 HBD, 2 HBA from the primary amine) that is distinct from the 6-hydroxy regioisomer 3-Phenylbenzo[d]isoxazol-6-ol (1 HBD, 3 HBA from the phenolic hydroxyl) [1]. This difference is functionally significant: in a series of 26 benzo[d]isoxazole derivatives evaluated as HIF-1α transcription inhibitors, modest structural variations including substitution position led to significant changes in inhibitory activity (IC50 values spanning from sub-micromolar to >30 μM in a dual-luciferase gene reporter assay in HEK293T cells) [1]. The distinct H-bond architecture of the 7-amine versus 6-ol isomer thus translates into differentiated target engagement potential.

Drug Design Pharmacophore Modeling Cancer Biology

Deployment Scenarios for 3-Phenylbenzo[d]isoxazol-7-amine


Kinase Inhibitor Lead Optimization with RTK Activity

3-Arylbenzo[d]isoxazole scaffolds have been validated as multitargeted inhibitors of VEGFR and PDGFR tyrosine kinases, with optimized analogs achieving in vivo efficacy at oral doses as low as 2.0 mg/kg (ED50) in VEGF-stimulated uterine edema models and 81% tumor growth inhibition at 10 mg/kg/day in HT1080 fibrosarcoma xenografts [1]. 3-Phenylbenzo[d]isoxazol-7-amine provides the core 3-amino pharmacophore necessary for hinge-region binding and the 7-amine handle for installing critical urea or amide substituents that drive potency and selectivity. Its higher logP relative to the unsubstituted scaffold also favors CNS penetration, expanding the therapeutic scope to glioblastoma and brain metastases.

Late-Stage Diversification via C-7 Olefination

The demonstrated exclusive site-selectivity for Pd-catalyzed olefination at the C-7 position of 3-arylbenzo[d]isoxazoles [2] enables efficient construction of C-7 alkenylated libraries. 3-Phenylbenzo[d]isoxazol-7-amine can be directly employed as a substrate (following protection or in situ functionalization of the amine) for parallel synthesis workflows. The predictable regiochemistry eliminates the need for directing group installation and removal steps, reducing synthetic step count and improving overall yield in library production.

Photoprotective Materials with Enhanced UVB Absorption

The 3-phenyl substituent confers superior UV absorption in the UVB region compared to alkyl analogs, as established in comparative studies of benzo[d]isoxazole 2-oxides [3]. 3-Phenylbenzo[d]isoxazol-7-amine, through oxidation to the corresponding 2-oxide or via conjugation of the 7-amine to chromophoric groups, can be developed into UV-screening additives for polymers, coatings, or personal care formulations. The amine functionality permits covalent attachment to polymer backbones, creating non-leaching photostabilizers.

Pharmacophore Building Blocks for HIF-1α Drug Discovery

Benzo[d]isoxazole derivatives have demonstrated HIF-1α transcription inhibitory activity in cell-based reporter assays, with IC50 values spanning a 30-fold range depending on substitution pattern [4]. The 3-phenyl-7-amine isomer occupies a specific region of pharmacophore space with its 1-donor/2-acceptor H-bond profile, offering a complementary starting point to the more commonly explored 6-hydroxy or 5-substituted analogs. Procurement of this specific building block enables exploration of structure–activity relationships that cannot be accessed with commercially more abundant positional isomers.

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